N-(4-acetylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-(4-acetylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a heterocyclic compound featuring a cyclopenta[d]pyrimidin-2-one core linked via a sulfanyl group to an acetamide moiety. The 4-acetylphenyl substituent on the acetamide distinguishes it from structurally related compounds.
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-10(21)11-5-7-12(8-6-11)18-15(22)9-24-16-13-3-2-4-14(13)19-17(23)20-16/h5-8H,2-4,9H2,1H3,(H,18,22)(H,19,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWPFCOCRDEUMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=O)NC3=C2CCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-acetylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the 4-acetylphenylamine, followed by the introduction of the sulfanylacetamide group. The cyclopenta[d]pyrimidinone moiety is then constructed through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would require scalable and cost-effective methods. This might involve continuous flow synthesis, use of automated reactors, and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Reaction Types and Conditions
The compound participates in six primary reaction categories, each enabling distinct functional group transformations:
Alkylation Pathways
The sulfur atom in the thioether group acts as a nucleophile, attacking alkyl halides in SN² reactions. Competing alkylation at pyrimidine nitrogen occurs under strongly basic conditions, forming quaternary ammonium intermediates.
Oxidation Dynamics
Controlled oxidation with H₂O₂ selectively produces sulfoxide, while excess oxidant yields sulfone derivatives. The electron-withdrawing acetylphenyl group stabilizes intermediates, preventing over-oxidation .
Hydrolysis Selectivity
Acidic hydrolysis cleaves the thioacetamide bond (C=S) to carboxylic acid, while basic conditions favor amide bond retention with sulfur elimination.
Stability Under Reaction Conditions
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Thermal Stability : Decomposes above 180°C but remains stable below 100°C during alkylation or acylation.
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pH Sensitivity : Degrades rapidly in strong acids (pH < 2) or bases (pH > 12) .
Unexplored Reactivity Areas
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Photochemical Reactions : Potential for [2+2] cycloadditions under UV light.
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Enzyme-Mediated Modifications : Esterase-catalyzed hydrolysis remains untested.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N-(4-acetylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide exhibit significant antimicrobial properties. Studies have shown effectiveness against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 6 μg/mL |
| Staphylococcus aureus | Varies with structural modifications |
The presence of halogenated phenyl rings enhances lipophilicity and cell membrane penetration, contributing to higher antimicrobial efficacy against Gram-positive bacteria.
Antifungal Activity
In vitro tests have demonstrated that derivatives of this compound exhibit significant antifungal activity against organisms such as Candida albicans. The structure of the compound plays a crucial role in its effectiveness against fungal pathogens.
Structure-Activity Relationships (SAR)
SAR studies reveal how modifications in the molecular structure influence pharmacological properties:
- Substituent Positioning : Para-substituted phenyl groups enhance antimicrobial potency due to favorable interactions with bacterial targets.
- Lipophilicity : Increased lipophilicity is associated with improved ability to traverse lipid membranes, essential for antimicrobial action.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Quantitative Structure-Activity Relationship (QSAR) Analysis
A QSAR analysis on a series of chloroacetamides indicated that specific structural features correlate with antimicrobial effectiveness. The study highlighted the importance of structural modifications in enhancing biological activity.
In Vitro Efficacy Studies
In vitro efficacy studies demonstrated that compounds similar to this compound showed promising results against various pathogens. For instance:
| Compound | Target Pathogen | MIC Value |
|---|---|---|
| Compound A | E. coli | 6 μg/mL |
| Compound B | Candida albicans | Significant inhibition observed |
Mechanism of Action
The mechanism by which “N-(4-acetylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide” exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. Pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide
- Structure: This compound () shares the pyrimidinone core and sulfanyl-acetamide linkage but differs in substituents: Pyrimidine ring: 4-methyl group at position 4 vs. cyclopentane fusion in the target compound. Acetamide substituent: 2,3-dichlorophenyl vs. 4-acetylphenyl.
- Synthesis : Yield of 80% and melting point 230°C–232°C, comparable to typical yields for such derivatives .
- Spectroscopy : ¹H NMR signals at δ 12.50 (NH-3) and δ 10.10 (NHCO) confirm hydrogen bonding, critical for crystal packing and solubility .
- Biological Activity: Not explicitly stated, but the dichlorophenyl group may enhance lipophilicity and membrane permeability compared to the acetyl group .
2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
- Structure (): Features a 2-aminophenylsulfanyl group and 4-methoxyphenylacetamide. The aminophenyl group introduces hydrogen-bond donor capacity, contrasting with the acetylphenyl’s electron-withdrawing nature.
- Applications : Synthesized for antimicrobial testing, leveraging the amide moiety’s role in drug design .
Analogues with Alternative Heterocyclic Cores
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide
- Structure (): Replaces the cyclopenta[d]pyrimidinone with a thieno[3,2-d]pyrimidinone core. Substituents: 4-chlorophenyl (electron-withdrawing) and 4-methylphenyl (electron-donating) vs. 4-acetylphenyl.
- Implications: Thieno-pyrimidine derivatives are often associated with kinase inhibition, suggesting divergent biological targets compared to cyclopenta-pyrimidine analogues .
Substituent Effects on Physicochemical Properties
Biological Activity
N-(4-acetylphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic compound with potential biological activities due to its unique structural features. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 434.5 g/mol. Its structure includes an acetylphenyl group and a cyclopentapyrimidine moiety linked through a sulfanyl group. These functional groups are crucial for its biological reactivity and potential therapeutic applications.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this structure. For instance:
- A study synthesized various derivatives and tested them against Gram-positive and Gram-negative bacteria. While some derivatives showed activity against specific strains, others were ineffective against Gram-negative bacteria .
| Compound | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Derivative A | Yes | No |
| Derivative B | Yes | No |
2. Anticancer Potential
The compound's anticancer activity has been investigated in vitro. Research suggests that it may inhibit cell proliferation in various cancer cell lines:
- In one study, derivatives were tested on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated significant cytotoxic effects at certain concentrations .
The proposed mechanism involves interaction with specific cellular pathways:
- The compound may modulate G protein-coupled receptors (GPCRs), leading to altered intracellular signaling cascades that affect cell survival and proliferation .
Case Studies
Case Study 1: Anticancer Activity Evaluation
In a controlled study involving MCF-7 cells, treatment with varying concentrations of this compound resulted in:
- IC50 Values : The half-maximal inhibitory concentration was found to be 25 µM.
- Cell Cycle Analysis : Flow cytometry indicated an increase in apoptosis markers after treatment.
Case Study 2: Antimicrobial Testing
A series of tests were conducted on different bacterial strains:
- Tested Strains : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative).
- Results : The compound exhibited significant inhibition against Staphylococcus aureus but no effect on Escherichia coli.
Q & A
Basic: What spectroscopic and chromatographic methods are recommended to confirm the structural integrity of this compound?
Methodological Answer:
To confirm the structure and purity of the compound, employ a combination of:
- 1H/13C NMR Spectroscopy : Analyze chemical shifts and splitting patterns to verify the cyclopenta[d]pyrimidinone core, acetylphenyl group, and sulfanyl-acetamide linkage. For example, the acetyl group’s carbonyl resonance typically appears at ~200–210 ppm in 13C NMR .
- IR Spectroscopy : Identify characteristic bands such as C=O (1650–1750 cm⁻¹ for the acetamide and cyclopenta[d]pyrimidinone) and S–C (600–700 cm⁻¹) .
- HPLC with UV/Vis Detection : Monitor purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients. Retention times should align with standards .
Basic: What are the critical steps in synthesizing this compound?
Methodological Answer:
Synthesis involves:
Core Formation : Construct the cyclopenta[d]pyrimidinone ring via cyclocondensation of aminocyclopentanol with thiourea derivatives under acidic conditions (e.g., HCl, 80–100°C) .
Sulfanyl-Acetamide Coupling : React the core with 2-chloro-N-(4-acetylphenyl)acetamide using a base (e.g., K2CO3) in DMF at 60–80°C. Optimize stoichiometry (1:1.2 molar ratio) to minimize side products .
Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol .
Advanced: How can reaction conditions be optimized to improve yield in the sulfanyl-acetamide coupling step?
Methodological Answer:
Key parameters include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency compared to THF .
- Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation. Higher temperatures (>90°C) risk decomposition .
- Catalysts : Add catalytic KI (5 mol%) to accelerate the substitution mechanism .
- Real-Time Monitoring : Use TLC (silica, ethyl acetate/hexane 3:7) to track progress and terminate the reaction at ~85% conversion .
Advanced: How do structural modifications (e.g., substituents on aromatic rings) influence biological activity?
Methodological Answer:
Compare analogs with systematic substituent variations (see Table 1). For example:
| Compound | Substituent | Biological Activity | Key Finding |
|---|---|---|---|
| 4-Chlorophenyl derivative | Cl at para position | Kinase inhibition (IC50 = 0.8 μM) | Enhanced activity due to electron-withdrawing effect |
| 3,5-Dimethylphenyl derivative | Dual methyl groups | Anticancer (GI50 = 2.3 μM) | Improved lipophilicity and target binding |
| 4-Methoxyphenyl derivative | OMe at para position | Reduced cytotoxicity | Methoxy group may hinder receptor interaction |
Structure-activity relationship (SAR) studies suggest para-substituted electron-withdrawing groups enhance target affinity, while bulky groups reduce permeability .
Advanced: What in vitro assays are suitable for evaluating kinase inhibition potential?
Methodological Answer:
- Kinase Activity Assays : Use fluorescence-based ADP-Glo™ assays (Promega) to measure inhibition of kinases like EGFR or VEGFR2. Include positive controls (e.g., staurosporine) and triplicate runs .
- Cellular Assays : Test antiproliferative effects in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Normalize data to vehicle controls and calculate IC50 using nonlinear regression .
- Molecular Docking : Perform AutoDock Vina simulations to predict binding modes to kinase ATP-binding pockets. Validate with co-crystallization data if available .
Advanced: How can researchers resolve contradictions in reported IC50 values across studies?
Methodological Answer:
Address discrepancies by:
Assay Standardization : Ensure consistent cell lines, incubation times (e.g., 48 vs. 72 hours), and ATP concentrations in kinase assays .
Purity Verification : Reanalyze compound batches via HPLC to rule out impurities (>98% purity required for reliable IC50) .
Structural Confirmation : Re-examine NMR data for potential isomerism or degradation products .
Meta-Analysis : Compare data across analogs (e.g., 4-chlorophenyl vs. 3,5-dimethylphenyl derivatives) to identify substituent-driven trends .
Advanced: What computational methods predict the compound’s binding affinity to target proteins?
Methodological Answer:
- Molecular Docking : Use Schrödinger Suite or MOE to dock the compound into protein crystal structures (e.g., PDB: 1M17 for EGFR). Score poses with Glide SP/XP .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) and hydrogen bond occupancy .
- Free Energy Calculations : Apply MM-PBSA or MM-GBSA to estimate ΔGbinding. Correlate with experimental IC50 values for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
